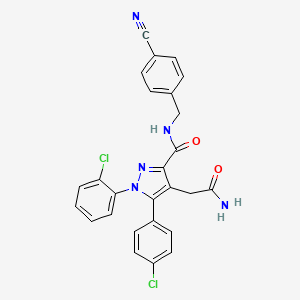
Pyrazole derivative 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 38: is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of phenylhydrazine with acetylacetone under acidic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and catalysts to produce pyrazole derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include carboxylic acid pyrazoles, hydrazones, and various substituted pyrazoles .
Scientific Research Applications
Chemistry: Pyrazole derivative 38 is used as a synthetic intermediate in the preparation of various chemicals. Its unique structure allows for the formation of complex molecules with diverse functionalities .
Biology: In biological research, this compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery .
Medicine: this compound has shown promise in the development of new pharmaceuticals. It has been investigated for its anti-inflammatory, analgesic, and antidiabetic properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of pyrazole derivative 38 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes critical for microbial growth .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
Indazole: A bicyclic compound with a fused benzene and pyrazole ring.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Uniqueness: Pyrazole derivative 38 stands out due to its specific substituents and functional groups, which confer unique biological activities and chemical reactivity. Its versatility in various applications makes it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C26H19Cl2N5O2 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
4-(2-amino-2-oxoethyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-[(4-cyanophenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C26H19Cl2N5O2/c27-19-11-9-18(10-12-19)25-20(13-23(30)34)24(32-33(25)22-4-2-1-3-21(22)28)26(35)31-15-17-7-5-16(14-29)6-8-17/h1-12H,13,15H2,(H2,30,34)(H,31,35) |
InChI Key |
XBSLPZFPNMDPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C(=O)NCC3=CC=C(C=C3)C#N)CC(=O)N)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















